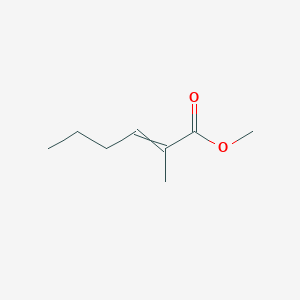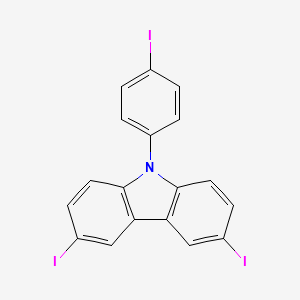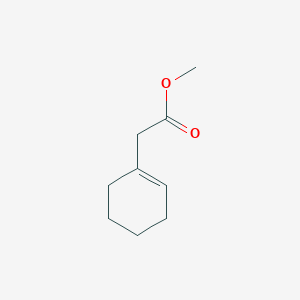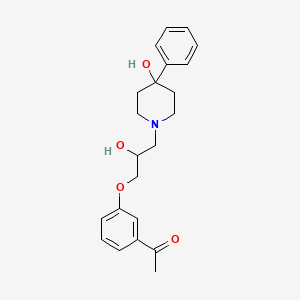![molecular formula C8H13NO3 B13960958 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 54725-52-9](/img/structure/B13960958.png)
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid, a class of nitrogen-containing compounds known for their diverse biological activities. This compound is structurally characterized by a bicyclic framework with a nitrogen atom and two hydroxyl groups at positions 6 and 7, and a ketone group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can yield secondary alcohols.
Applications De Recherche Scientifique
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it can interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can lead to inhibition of acetylcholine binding, resulting in anticholinergic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure but lacking the hydroxyl groups at positions 6 and 7.
Cocaine: A well-known tropane alkaloid with a similar core structure but different functional groups.
Scopolamine: A tropane alkaloid with similar biological activities but different substituents on the bicyclic scaffold.
Uniqueness
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of hydroxyl groups at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity compared to other tropane alkaloids .
Propriétés
Numéro CAS |
54725-52-9 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h5-8,11-12H,2-3H2,1H3 |
Clé InChI |
BBZXQEXUIOSPAN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CC(=O)CC1C(C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


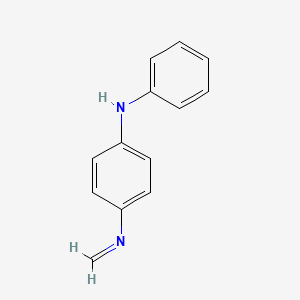
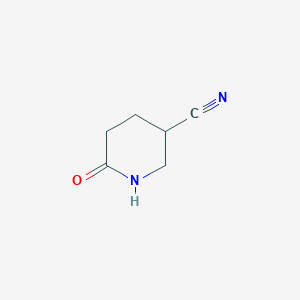

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

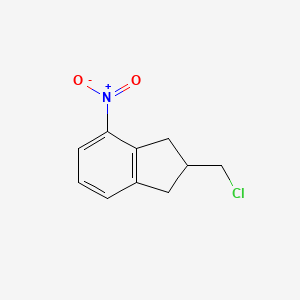
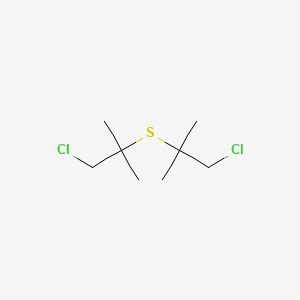
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

